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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-a converting enzyme
(TACE), is a critical cell-surface protease responsible for the ectodomain shedding of a wide
array of membrane-anchored proteins.[1][2] This process releases the extracellular domains of
substrates, including cytokines like Tumor Necrosis Factor-alpha (TNF-a), cytokine receptors,
and growth factor ligands, thereby playing a pivotal role in inflammation, immunity, and cancer
progression.[1][2][3] BMS-561392, also known as DPC 333, is a potent and selective inhibitor
of ADAM17, making it an invaluable tool for investigating the biological functions of this key
sheddase.[4][5][6] These application notes provide detailed protocols for utilizing BMS-561392
to study ADAM17-mediated shedding in both enzymatic and cell-based assays.

Quantitative Data Summary

The following table summarizes the inhibitory potency of BMS-561392 against ADAM17
(TACE).

Compound Target IC50 Assay Type Reference
BMS-561392 In vitro

TACE (ADAM17)  0.20 nM _ [4]
(DPC 333) enzymatic assay
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Experimental Protocols
In Vitro Fluorogenic Assay for ADAM17 Activity

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of
BMS-561392 on recombinant ADAM17 activity.

Workflow Diagram
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Prepare Reagents:

- Recombinant ADAM17

- Fluorogenic Substrate
- Assay Buffer

- BMS-561392 dilutions

Add Master Mix (Buffer + Substrate)
to 96-well plate

Add BMS-561392 or Vehicle (DMSO)

Initiate reaction by adding
diluted ADAM17 enzyme

Incubate at 37°C
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Materials:
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e Recombinant human ADAM17 (TACE)

e Fluorogenic ADAM17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
o Assay Buffer (e.g., 50 mM Tris, pH 9.0)

e BMS-561392

e DMSO (for dissolving the inhibitor)

o Black 96-well microplate

o Fluorescent plate reader

Procedure:

e Prepare Reagents:

o Reconstitute recombinant ADAM17 in assay buffer to the desired concentration (e.g., 0.2
ng/pL). Keep on ice.

o Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 2 mM) and then dilute
to the working concentration (e.g., 20 uM) in assay buffer.

o Prepare a stock solution of BMS-561392 in DMSO. Perform serial dilutions in assay buffer
to obtain a range of concentrations for IC50 determination. Ensure the final DMSO
concentration in the assay does not exceed 1%.

e Assay Setup:
o In a 96-well black plate, add 50 L of the 20 uM substrate solution to each well.

o Add a small volume (e.g., 1-5 pL) of your BMS-561392 dilutions or vehicle (DMSO) to the
appropriate wells.

o Include control wells: "Blank" (substrate and assay buffer only, no enzyme) and "Positive
Control" (substrate, assay buffer, and vehicle, no inhibitor).
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¢ Initiate Reaction:

o Start the reaction by adding 50 pL of the diluted recombinant ADAM17 solution (0.2 ng/pL)
to all wells except the "Blank" wells.

 Incubation and Measurement:
o Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.

o Measure the fluorescence in kinetic mode for a set period (e.g., 5-30 minutes) at excitation
and emission wavelengths appropriate for the substrate (e.g., 320 nm excitation and 405

nm emission).

o Data Analysis:

[e]

Subtract the fluorescence values of the "Blank" wells from all other wells.

Determine the rate of substrate cleavage (increase in fluorescence over time).

[e]

Calculate the percentage of inhibition for each concentration of BMS-561392 relative to

o

the "Positive Control".

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

o

the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for ADAM17-Mediated TNF-a Shedding

This protocol details a method to assess the effect of BMS-561392 on ADAM17-mediated
shedding of TNF-a from stimulated macrophage-like cells.

Workflow Diagram
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Culture RAW 264.7 cells
in 24-well plates

Pre-incubate cells with
BMS-561392 or vehicle

Stimulate with LPS (e.g., 1 pg/mL)
to induce TNF-a production and shedding

Incubate for a defined period
(e.g., 4 hours)

@ll culture sup@

o
/

Click to download full resolution via product page

Materials:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b12385739?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 RAW 264.7 murine macrophage cell line

e Complete cell culture medium (e.g., DMEM with 10% FBS)
 Lipopolysaccharide (LPS) from E. coli

e BMS-561392

« DMSO

o Phosphate-Buffered Saline (PBS)

o 24-well tissue culture plates

» Mouse TNF-a ELISA kit

Procedure:

o Cell Seeding:

o Seed RAW 264.7 cells in 24-well plates at a density that will result in a confluent
monolayer on the day of the experiment.

o Incubate the cells overnight at 37°C in a humidified 5% CO2 atmosphere.
e Inhibitor Pre-treatment:

o Prepare serial dilutions of BMS-561392 in serum-free medium.

o Wash the cells once with PBS.

o Add the BMS-561392 dilutions or vehicle control (DMSO in serum-free medium) to the
respective wells.

o Pre-incubate the cells with the inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.
e Cell Stimulation:

o Prepare a working solution of LPS in serum-free medium.
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o Add LPS to the wells to a final concentration known to induce robust TNF-a production
(e.g., 1 pg/mL).

o Include unstimulated control wells (with and without inhibitor) to measure basal shedding.

e |ncubation:

o Incubate the plates for a period sufficient for TNF-a production and shedding (e.g., 4
hours) at 37°C.

e Supernatant Collection:
o Carefully collect the cell culture supernatants from each well.
o Centrifuge the supernatants to pellet any detached cells and debris.

o Transfer the clarified supernatants to fresh tubes. Samples can be stored at -80°C if not
analyzed immediately.

e TNF-a Quantification:

o Quantify the concentration of soluble TNF-a in the supernatants using a commercially
available mouse TNF-a ELISA kit, following the manufacturer's instructions.

o Data Analysis:
o Generate a standard curve from the ELISA data.
o Calculate the concentration of TNF-a in each sample.

o Determine the percentage of inhibition of TNF-a shedding for each concentration of BMS-
561392 compared to the LPS-stimulated, vehicle-treated control.

Concluding Remarks

BMS-561392 is a highly effective tool for the specific inhibition of ADAM17 in various
experimental settings. The protocols outlined above provide a robust framework for
researchers to investigate the role of ADAM17 in diverse physiological and pathological
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processes. Adherence to these detailed methodologies will facilitate the generation of reliable
and reproducible data, contributing to a deeper understanding of ADAM17 biology and its
potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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